3,4-Dichloro-2,5-dihydrothiophene
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Overview
Description
3,4-Dichloro-2,5-dihydrothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry. The presence of chlorine atoms in the 3 and 4 positions of the dihydrothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2,5-dihydrothiophene can be achieved through several methods. One common approach involves the chlorination of 2,5-dihydrothiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron chloride, to facilitate the chlorination process. The reaction is carried out at a temperature range of 0-50°C to ensure selective chlorination at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product. Industrial production also emphasizes safety measures to handle chlorine gas and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2,5-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkoxides, using reagents like sodium amide or sodium alkoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10-25°C.
Substitution: Sodium amide, sodium alkoxide; temperature range0-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Amino or alkoxy-substituted dihydrothiophenes.
Scientific Research Applications
3,4-Dichloro-2,5-dihydrothiophene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2,5-dihydrothiophene involves its interaction with various molecular targets and pathways. The compound’s chlorine atoms can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its sulfur atom can engage in nucleophilic reactions, further expanding its reactivity profile. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3,4-diiodothiophene: Another halogenated thiophene derivative with similar reactivity but different halogen atoms.
2,3-Dihydrothiophene: A simpler dihydrothiophene without chlorine atoms, used as a precursor in various synthetic routes.
Thiophene: The parent compound of the thiophene family, known for its aromatic properties and widespread use in organic chemistry.
Uniqueness
3,4-Dichloro-2,5-dihydrothiophene is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its ability to undergo selective substitution and oxidation reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
503544-72-7 |
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Molecular Formula |
C4H4Cl2S |
Molecular Weight |
155.04 g/mol |
IUPAC Name |
3,4-dichloro-2,5-dihydrothiophene |
InChI |
InChI=1S/C4H4Cl2S/c5-3-1-7-2-4(3)6/h1-2H2 |
InChI Key |
UKXPUJPTGTUUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CS1)Cl)Cl |
Origin of Product |
United States |
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